![molecular formula C11H15ClN2O B14496669 (E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene CAS No. 64994-00-9](/img/structure/B14496669.png)
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (N=N) bonded to a phenyl ring substituted with a chloro group and a 2,2-dimethylpropoxy group. The compound’s unique structure makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene typically involves the reaction of 4-(2,2-dimethylpropoxy)aniline with a chlorinating agent under controlled conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which is then coupled with a chlorinating reagent to yield the final product. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazene group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines
Applications De Recherche Scientifique
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene involves its interaction with molecular targets such as enzymes or receptors. The compound’s diazene group can participate in redox reactions, while the chloro and 2,2-dimethylpropoxy groups may influence its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene: Unique due to its specific substituents and diazene group.
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]hydrazine: Similar structure but with a hydrazine group instead of a diazene group.
(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]amine: Contains an amine group, differing in reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
64994-00-9 |
|---|---|
Formule moléculaire |
C11H15ClN2O |
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
chloro-[4-(2,2-dimethylpropoxy)phenyl]diazene |
InChI |
InChI=1S/C11H15ClN2O/c1-11(2,3)8-15-10-6-4-9(5-7-10)13-14-12/h4-7H,8H2,1-3H3 |
Clé InChI |
ZVVDZSQNVVDNGM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC1=CC=C(C=C1)N=NCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Oxabicyclo[2.2.2]oct-5-en-3-one](/img/structure/B14496599.png)
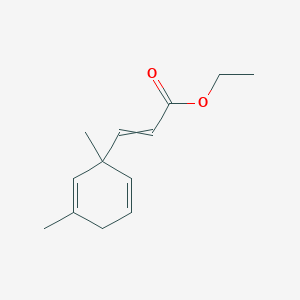

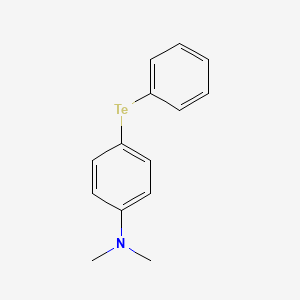
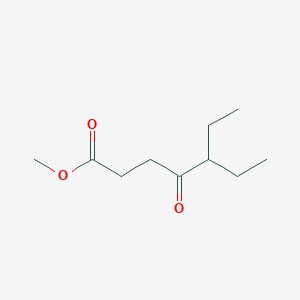
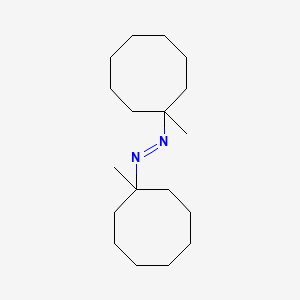


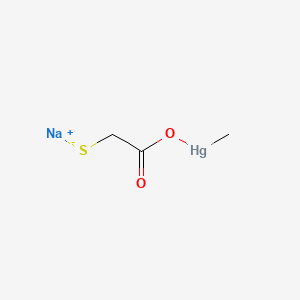
![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)
![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)
